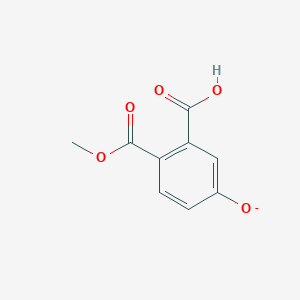
3-Carboxy-4-(methoxycarbonyl)phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxy-4-(methoxycarbonyl)phenolate is an organic compound with a complex structure that includes both carboxylate and methoxycarbonyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-(methoxycarbonyl)phenolate typically involves the esterification of a phenolic compound followed by carboxylation. One common method is the reaction of 3-hydroxy-4-methoxycarbonylphenylboronic acid with a suitable carboxylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Carboxy-4-(methoxycarbonyl)phenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the phenolic ring .
Applications De Recherche Scientifique
3-Carboxy-4-(methoxycarbonyl)phenolate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 3-Carboxy-4-(methoxycarbonyl)phenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The carboxylate and methoxycarbonyl groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxycarbonylphenylboronic acid: Similar in structure but lacks the carboxylate group.
4-Carboxy-3-methoxyphenylboronic acid: Similar but with different positioning of functional groups.
Benzoic acid derivatives: Compounds with similar aromatic structures but different functional groups
Uniqueness
3-Carboxy-4-(methoxycarbonyl)phenolate is unique due to the presence of both carboxylate and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .
Propriétés
Numéro CAS |
104474-76-2 |
|---|---|
Formule moléculaire |
C9H7O5- |
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
3-carboxy-4-methoxycarbonylphenolate |
InChI |
InChI=1S/C9H8O5/c1-14-9(13)6-3-2-5(10)4-7(6)8(11)12/h2-4,10H,1H3,(H,11,12)/p-1 |
Clé InChI |
MMMXULIOHYIVBB-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



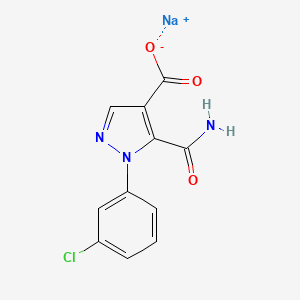
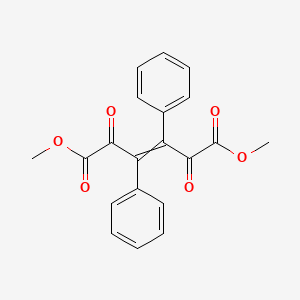
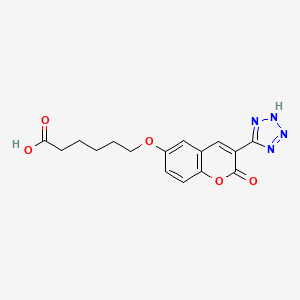

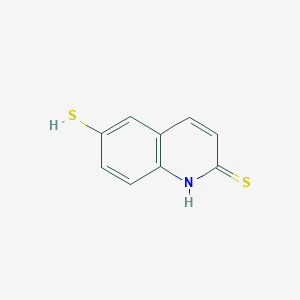





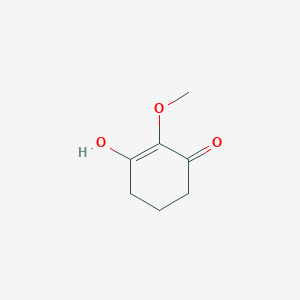
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)

